3-(1-Aminopentan-2-yl)piperidin-3-ol
Description
3-(1-Aminopentan-2-yl)piperidin-3-ol is a secondary amine featuring a piperidin-3-ol core substituted with a 1-aminopentan-2-yl side chain. This compound has been listed in specialty chemical catalogs as a high-purity intermediate, though its commercial availability is currently discontinued . Its structure combines a cyclic amine (piperidine) with a hydroxyl group at the 3-position and a branched alkylamine side chain, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(1-aminopentan-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-4-9(7-11)10(13)5-3-6-12-8-10/h9,12-13H,2-8,11H2,1H3 |
InChI Key |
VEQPYPBZKQBTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C1(CCCNC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminopentan-2-yl)piperidin-3-ol typically involves the reaction of piperidine derivatives with appropriate aminopentane precursors. One common method is the reductive amination of 3-piperidone with 1-aminopentan-2-ol under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of hydrogen gas .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary alcohol moiety undergoes oxidation under controlled conditions. For example:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane, 0–25°C | 3-(1-Aminopentan-2-yl)piperidin-3-one | |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Same ketone with >90% yield |
The ketone product is stabilized by conjugation with the piperidine ring, making it a key intermediate for further functionalization.
Nucleophilic Substitution at the Amine
The primary amine participates in nucleophilic reactions, such as:
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Triethylamine, THF, 0°C | N-Acetyl-3-(1-aminopentan-2-yl)piperidin-3-ol | 85% |
| Benzoyl chloride | DMAP, CH₂Cl₂, RT | N-Benzoyl derivative | 78% |
These reactions proceed via an SN₂ mechanism, with the amine acting as a nucleophile.
Reductive Amination
The amine reacts with aldehydes/ketones under hydrogenation (H₂, Pd/C) to form secondary amines:
This method is critical for synthesizing pharmacologically active analogues .
Alcohol Functionalization
The tertiary alcohol undergoes esterification and etherification:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ catalyst, 60°C | 3-(1-Aminopentan-2-yl)piperidin-3-yl acetate | 92% |
| Tosyl chloride | Pyridine, CH₂Cl₂, 0°C | Tosylate ester | 88% |
The tosylate ester serves as a leaving group for subsequent SN₂ reactions.
Ether Formation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions:
This reaction is stereospecific, retaining the configuration at the hydroxyl-bearing carbon .
Ring-Modification Reactions
The piperidine ring participates in ring-opening and expansion:
Acid-Catalyzed Ring Opening
Treatment with concentrated HCl at 100°C cleaves the piperidine ring, yielding a linear amino alcohol:
This reaction is reversible under basic conditions .
Grignard Addition
Reaction with Grignard reagents (e.g., MeMgBr) opens the ring to form substituted amines:
The stereochemistry is influenced by the rigidity of the piperidine ring .
Biological Activity and Receptor Interactions
In pharmacological studies, the compound acts as a histamine H₃ receptor antagonist via:
-
Hydrogen bonding : The hydroxyl group interacts with Thr⁴⁰⁵ in the receptor’s binding pocket.
-
Amine coordination : The primary amine forms a salt bridge with Glu²⁰⁶ .
| Assay | Activity (IC₅₀) | Target |
|---|---|---|
| Radioligand binding | 12.3 nM | Human H₃ receptor |
| Functional cAMP assay | 8.7 nM | Rat H₃ receptor |
These interactions are structure-dependent, as elongating the aliphatic chain reduces potency .
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound degrades via:
-
Oxidation : Ketone formation (major pathway).
-
Hydrolysis : Ester/amide bond cleavage in protic solvents.
Key Mechanistic Insights
Scientific Research Applications
3-(1-Aminopentan-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-Aminopentan-2-yl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidin-3-ol Derivatives
(a) 1-(Pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2)
- Structure: Replaces the aminopentyl group with a pyridin-2-yl substituent.
- Applications : Used as a pharmaceutical intermediate, highlighting the versatility of piperidin-3-ol scaffolds in drug discovery .
(b) 3-(1-Aminobutan-2-yl)-1-methylpiperidin-3-ol (CAS 1514011-76-7)
- Structure: Features a shorter aminobutyl chain and a methyl group at the 1-position of the piperidine ring.
- Physicochemical Impact : The methyl group reduces conformational flexibility, while the shorter alkyl chain may decrease lipophilicity compared to the target compound’s pentyl group .
(c) (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
- Structure: Incorporates a methoxyphenyl-pyrrolotriazine moiety and an additional amino group at the 4-position.
- Applications : Patented as a crystalline form for cancer therapeutics, demonstrating the pharmacological relevance of functionalized piperidin-3-ol derivatives .
- Key Differences : The extended aromatic system and methoxy group enhance solubility and target specificity, contrasting with the simpler alkylamine side chain of the target compound.
Physicochemical Properties
Research and Development Trends
Piperidin-3-ol derivatives are increasingly modified for enhanced pharmacokinetic profiles. For example, crystalline salt forms (e.g., acid addition salts of (2R,3S)-2-(3-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-3-ol) highlight the importance of stereochemistry and solid-state stability in drug development .
Biological Activity
3-(1-Aminopentan-2-yl)piperidin-3-ol, a piperidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring with a side chain that includes an amino group. This unique structure contributes to its diverse biological activities. The compound's ability to interact with various biological targets makes it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Key mechanisms include:
- Modulation of Neurotransmitters : The compound can affect the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter breakdown, potentially enhancing synaptic transmission and cognitive function .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been evaluated against a range of pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Low inhibition | |
| Candida albicans | Moderate inhibition |
The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents.
Antiviral Activity
The compound is also being investigated for its antiviral properties, particularly against viruses like SARS-CoV-2. Studies have focused on its ability to inhibit the viral 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication:
This inhibition could lead to therapeutic strategies for treating viral infections, including COVID-19.
Case Studies and Research Findings
- Neuropharmacological Studies : A study highlighted the compound's potential in treating neurological disorders by modulating neurotransmitter systems. It showed promise in animal models for enhancing cognitive function without significant side effects.
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound had a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria, indicating a need for further exploration into its mechanism of action against different pathogen types .
- Synthesis and Structural Analysis : Researchers synthesized various derivatives of this compound to enhance its biological activity. Structural modifications led to improved potency against targeted enzymes, suggesting that further chemical optimization could yield more effective therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 3-(1-Aminopentan-2-yl)piperidin-3-ol and its derivatives?
- Methodological Answer: Piperidine derivatives like this compound are typically synthesized via multi-step organic reactions. A foundational approach involves:
- Hydroboration-oxidation to introduce hydroxyl groups (e.g., as seen in trans-4-(hydroxymethyl)piperidin-3-ol synthesis) .
- Protection/deprotection strategies (e.g., benzyl groups) to stabilize reactive intermediates during synthesis .
- Use of palladium catalysts for hydrogenation or cross-coupling reactions, as demonstrated in related piperidine-based anticonvulsant compounds .
- Characterization via NMR, mass spectrometry , and X-ray crystallography (using SHELX software for structural refinement) .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Methodological Answer:
- Chromatographic techniques (HPLC, column chromatography) for purification .
- Spectroscopic validation :
- ¹H/¹³C NMR to confirm functional groups and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (via SHELXL) for unambiguous structural determination, especially for resolving stereochemical ambiguities .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer:
- Personal protective equipment (PPE) :
- Respiratory protection with EN 143-compliant filters for aerosolized particles .
- Gloves and barrier creams to prevent dermal exposure .
- Environmental controls :
- Use closed systems to avoid release into drains or ecosystems .
- Risk assessment :
- Refer to Safety Data Sheets (SDS) for hazard classification (e.g., GHS criteria) and disposal guidelines .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer:
- Define critical variables : Temperature, catalyst loading, reaction time .
- Design of Experiments (DoE) :
- Use full or fractional factorial designs to assess interactions between variables .
- Analyze outcomes (yield, purity) via statistical software (e.g., ANOVA).
- Case Example : Optimize enantiomeric excess by varying solvent polarity and chiral catalyst ratios, referencing similar piperidine derivative syntheses .
Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results for piperidine derivatives?
- Methodological Answer:
- Cross-validation :
- X-ray crystallography (SHELXL refinement) to resolve structural discrepancies .
- Density Functional Theory (DFT) calculations to align experimental NMR shifts with predicted electronic environments .
- Replicate experiments under controlled conditions to rule out procedural variability .
Q. What experimental approaches are recommended for characterizing polymorphic forms of this compound?
- Methodological Answer:
- Polymorph screening :
- Solvent-mediated crystallization using varied solvents (e.g., ethanol, acetonitrile) .
- Analytical techniques :
- Powder X-ray diffraction (PXRD) to identify crystalline phases.
- Differential Scanning Calorimetry (DSC) to study thermal transitions .
- Dynamic vapor sorption (DVS) to assess hygroscopicity and stability .
Q. How can computational modeling tools like COMSOL Multiphysics enhance the synthesis and process optimization of this compound?
- Methodological Answer:
- Reactor simulation :
- Model heat/mass transfer in continuous-flow systems to scale up synthesis .
- AI-driven optimization :
- Train machine learning algorithms on historical reaction data to predict optimal conditions (e.g., solvent ratios, catalyst types) .
- Case Study : Simulate palladium-catalyzed hydrogenation kinetics using ligand-modified nanoparticles, as applied to acetylenic precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
